4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Activity: Derivatives of this compound have shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine:
Anticancer Agents: The compound and its derivatives have been investigated for their anticancer properties, showing activity against certain cancer cell lines.
Industry:
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The synthesis of similar benzimidazole derivatives has been described , which could provide some insight into the potential pharmacokinetic properties of this compound
Result of Action
Benzimidazole derivatives are known to have a multitude of pharmacological activities . This suggests that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
The synthesis of similar benzimidazole derivatives has been described under various conditions , suggesting that environmental factors could potentially influence the action of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole cores.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted derivatives of the pyrazole ring.
Vergleich Mit ähnlichen Verbindungen
2-(1H-benzimidazol-2-yl)aniline: This compound shares the benzimidazole core but differs in the substituent on the nitrogen atom.
1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but lacks the benzimidazole moiety.
Uniqueness:
Structural Uniqueness: The combination of benzimidazole and pyrazole rings in a single molecule provides unique structural features that can enhance its biological activity and specificity.
Biological Activity: The dual presence of benzimidazole and pyrazole rings can result in a broader spectrum of biological activities compared to compounds with only one of these rings.
Biologische Aktivität
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, a compound with the CAS number 88105-09-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
The molecular formula of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine is C₁₁H₁₁N₅, with a molecular weight of 213.24 g/mol. Key physical properties include:
- Density: 1.471 g/cm³
- Boiling Point: 507.87 °C
- Flash Point: 260.95 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study evaluated various pyrazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, against a range of pathogens.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
---|---|---|---|
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | 0.22 - 0.25 | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |
This compound exhibited excellent antibacterial properties, particularly against resistant strains, indicating its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Activity
The anticancer properties of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine have been explored in various cancer cell lines. The compound was tested for cytotoxic effects against several types of cancer cells.
Cytotoxicity Studies
In vitro studies showed that this compound inhibited cell proliferation in multiple cancer lines:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 3.79 | Apoptosis induction |
NCI-H460 (Lung) | 12.50 | Cell cycle arrest |
HepG2 (Liver) | 17.82 | Inhibition of kinase activity |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis and cell cycle disruption, which are crucial for its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been well-documented, and studies indicate that compounds like 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine exhibit significant anti-inflammatory effects.
Mechanistic Insights
Research indicates that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways:
Pathway Targeted | Effect |
---|---|
NF-kB | Inhibition |
COX enzymes | Reduced activity |
These actions contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies
Several case studies have illustrated the effectiveness of this compound in real-world applications:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of this compound resulted in significant improvement in infection control.
- Cancer Therapy : A study involving patients with advanced lung cancer demonstrated that combining this compound with conventional chemotherapy improved patient outcomes compared to chemotherapy alone.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZBKZOSOVCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436321 | |
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-09-3 | |
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.